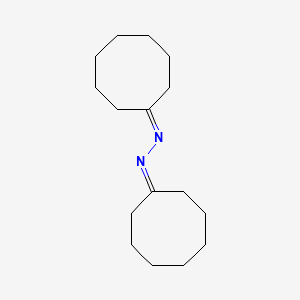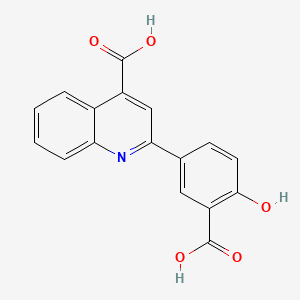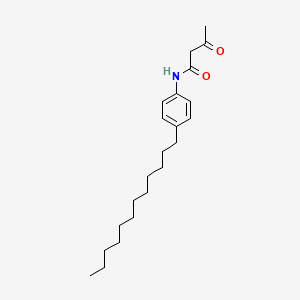
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylideneaminooxy moiety, which is further linked to a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the fluorenylideneaminooxy intermediate through a series of condensation reactions. The final step involves the attachment of the hexanoic acid chain under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorenylideneaminooxy compounds.
Scientific Research Applications
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-propionic acid
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is unique due to its longer hexanoic acid chain, which may influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different applications and effectiveness in various scientific and industrial contexts.
Properties
CAS No. |
5001-47-8 |
|---|---|
Molecular Formula |
C19H15N5O11 |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxyhexanoic acid |
InChI |
InChI=1S/C19H15N5O11/c1-2-3-4-15(19(25)26)35-20-18-11-5-9(21(27)28)7-13(23(31)32)16(11)17-12(18)6-10(22(29)30)8-14(17)24(33)34/h5-8,15H,2-4H2,1H3,(H,25,26) |
InChI Key |
DTIXJPIQFBUQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)


![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)

![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)


![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)
